molecular formula C24H20N2O2 B14475706 2-{[2'-(4-Aminophenoxy)[1,1'-biphenyl]-2-yl]oxy}aniline CAS No. 65811-02-1

2-{[2'-(4-Aminophenoxy)[1,1'-biphenyl]-2-yl]oxy}aniline

Cat. No.: B14475706
CAS No.: 65811-02-1
M. Wt: 368.4 g/mol
InChI Key: OWDYGDPSCRQTDT-UHFFFAOYSA-N
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Description

2-{[2’-(4-Aminophenoxy)[1,1’-biphenyl]-2-yl]oxy}aniline is a complex organic compound characterized by its biphenyl structure with aminophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2’-(4-Aminophenoxy)[1,1’-biphenyl]-2-yl]oxy}aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-aminophenol with 2-bromobiphenyl under specific conditions to form the desired biphenyl structure. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[2’-(4-Aminophenoxy)[1,1’-biphenyl]-2-yl]oxy}aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides or alkoxides in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted biphenyl derivatives .

Scientific Research Applications

2-{[2’-(4-Aminophenoxy)[1,1’-biphenyl]-2-yl]oxy}aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2’-(4-Aminophenoxy)[1,1’-biphenyl]-2-yl]oxy}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(4-aminophenoxy)biphenyl: Similar structure but with different substitution patterns.

    3-{[4’-(3-Aminophenoxy)-[1,1’-biphenyl]-4-yl]oxy}aniline: Another biphenyl derivative with aminophenoxy groups.

Uniqueness

2-{[2’-(4-Aminophenoxy)[1,1’-biphenyl]-2-yl]oxy}aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

65811-02-1

Molecular Formula

C24H20N2O2

Molecular Weight

368.4 g/mol

IUPAC Name

2-[2-[2-(4-aminophenoxy)phenyl]phenoxy]aniline

InChI

InChI=1S/C24H20N2O2/c25-17-13-15-18(16-14-17)27-22-10-4-1-7-19(22)20-8-2-5-11-23(20)28-24-12-6-3-9-21(24)26/h1-16H,25-26H2

InChI Key

OWDYGDPSCRQTDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2OC3=CC=CC=C3N)OC4=CC=C(C=C4)N

Origin of Product

United States

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